molecular formula C16H23NO3 B15314414 Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B15314414
M. Wt: 277.36 g/mol
InChI Key: KIRGVSXUKHNKKK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl hydroperoxide, bismuth (III) oxide, and tetrabutylammonium iodide . The reactions are typically carried out under mild conditions and are highly chemoselective .

Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, and aryl esters . These products are often used as intermediates in the synthesis of more complex organic molecules.

Scientific Research Applications

Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a biochemical reagent and can be used as a biological material or organic compound for life science-related research . In medicinal chemistry, it is used in the synthesis of various bioactive molecules and drug candidates . Additionally, it has applications in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, including oxidation and reduction processes . These reactions often involve the formation of reactive intermediates, which can interact with biological molecules and influence their activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-10-9-16(19,12-17)11-13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3

InChI Key

KIRGVSXUKHNKKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)O

Origin of Product

United States

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